molecular formula C28H27N5O3S B11058284 4-amino-8-(2,5-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile

4-amino-8-(2,5-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile

Cat. No.: B11058284
M. Wt: 513.6 g/mol
InChI Key: AGLDTDSKIIMUAB-UHFFFAOYSA-N
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Description

4-amino-8-(2,5-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[172202,1803,1606,1509,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile is a complex organic compound characterized by its unique hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-8-(2,5-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the core hexacyclic structure, followed by the introduction of functional groups such as the amino, methoxy, and nitrile groups. Key steps may include cyclization reactions, functional group transformations, and purification processes under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes optimized for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency. Reaction conditions would be meticulously controlled to ensure consistency and reproducibility on a large scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a model for studying complex molecular architectures and reaction mechanisms. Its unique structure makes it a subject of interest in synthetic organic chemistry and materials science.

Biology

Biologically, the compound’s potential interactions with biomolecules are of interest. It may serve as a probe for studying enzyme functions or as a scaffold for designing bioactive molecules.

Medicine

In medicinal chemistry, the compound’s structural features could be exploited for drug design. Its potential pharmacological activities, such as enzyme inhibition or receptor binding, are areas of active research.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which 4-amino-8-(2,5-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, modulating their activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, This compound stands out due to its specific combination of functional groups and hexacyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

Molecular Formula

C28H27N5O3S

Molecular Weight

513.6 g/mol

IUPAC Name

4-amino-8-(2,5-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile

InChI

InChI=1S/C28H27N5O3S/c1-35-15-6-7-20(36-2)16(12-15)22-17(13-29)26-31-25(30)24-21-14-8-10-32(11-9-14)27(21)37-28(24)33(26)18-4-3-5-19(34)23(18)22/h6-7,12,14,22H,3-5,8-11H2,1-2H3,(H2,30,31)

InChI Key

AGLDTDSKIIMUAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=C3N=C(C4=C(N3C5=C2C(=O)CCC5)SC6=C4C7CCN6CC7)N)C#N

Origin of Product

United States

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